1-Octylindoline-2,3-dione

Description

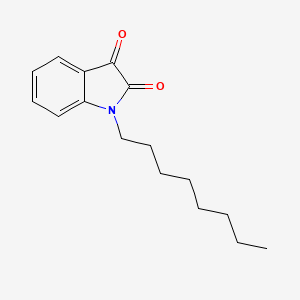

Structure

3D Structure

Properties

IUPAC Name |

1-octylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-3-4-5-6-9-12-17-14-11-8-7-10-13(14)15(18)16(17)19/h7-8,10-11H,2-6,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUKHWYDJUSYNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=CC=CC=C2C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Crystallographic Analysis

Single Crystal X-ray Diffraction Studies of 1-Octylindoline-2,3-dione

Crystallographic studies have revealed that this compound crystallizes in the monoclinic space group P21/c. researchgate.netnih.gov The unit cell parameters have been determined with high precision, providing a foundational understanding of the crystal packing. researchgate.netnih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical formula | C₁₆H₂₁NO₂ nih.goviucr.org |

| Formula weight | 259.34 researchgate.netnih.gov |

| Crystal system | Monoclinic researchgate.netnih.gov |

| Space group | P2₁/c researchgate.netnih.gov |

| a (Å) | 20.266 (4) researchgate.netnih.gov |

| b (Å) | 4.6925 (1) researchgate.netnih.gov |

| c (Å) | 15.7807 (11) researchgate.netnih.gov |

| β (°) | 108.941 (18) researchgate.netnih.gov |

| Volume (ų) | 1419.5 (3) researchgate.netnih.gov |

| Z | 4 researchgate.netnih.gov |

| Temperature (K) | 123 researchgate.netiucr.org |

| Radiation type | Cu Kα researchgate.netnih.gov |

| R-factor | 0.057 researchgate.netiucr.org |

The core of the this compound molecule is the indoline-2,3-dione ring system, which consists of a fused five- and six-membered ring. iucr.orgnih.gov This bicyclic system is a derivative of isatin (B1672199). researchgate.netiucr.org The geometry of this ring system, including bond lengths and angles, has been precisely determined. The indoline (B122111) ring system and the two ketone oxygen atoms are nearly coplanar. researchgate.netnih.goviucr.orgnih.gov

The indoline ring system in this compound is approximately planar. nih.goviucr.org The largest deviation from the mean plane for the indoline ring and the two ketone oxygen atoms has been reported as 0.063(2) Å. nih.goviucr.orgnih.gov A significant feature of the molecule's conformation is the orientation of the octyl chain relative to the indoline ring. The mean plane of the fused ring system is nearly perpendicular to the mean plane of the 1-octyl chain. nih.goviucr.org This is quantified by a dihedral angle of 77.53(17)°. nih.govnih.gov Another study reports a torsion angle of C1–N1–C9–C10 as -93.2(2)°, further illustrating this perpendicular arrangement. researchgate.netiucr.orgnih.gov This conformation is also observed in a related compound, 5-bromo-1-octylindoline-2,3-dione, where the dihedral angles between the indoline ring and the octyl chain are 86.6(1)° and 76.1(1)° for the two molecules in the asymmetric unit. iucr.orgresearchgate.net

Planarity and Dihedral Angles within the Molecule

Intermolecular Interactions in Solid State

The stability of the crystal structure of this compound is a result of a network of intermolecular interactions that hold the individual molecules together. nih.goviucr.org

In the crystal structure of this compound, molecules are linked by weak C-H···O hydrogen bonds. researchgate.netnih.goviucr.org These interactions, although individually weak, collectively contribute to the formation of a stable three-dimensional network. researchgate.netnih.goviucr.orgnih.gov Specific C-H···O interactions have been identified and characterized by their donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances, as well as the angle of the interaction. researchgate.net

Table 2: Hydrogen-bond geometry (Å, °) for this compound

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C4—H4···O2(ii) | 0.93 | 2.55 | 3.470(3) | 170 |

| C6—H6···O1(i) | 0.93 | 2.49 | 3.156(3) | 129 |

Symmetry codes: (i) -x+1, -y+3, -z+1; (ii) x, -y+5/2, z+1/2. researchgate.netnih.gov

While the primary intermolecular forces are C-H···O hydrogen bonds, the potential for π-π stacking interactions exists due to the aromatic nature of the indoline ring system. In the related compound 1-(prop-2-ynyl)indoline-2,3-dione, π-π interactions between benzene (B151609) rings with an intercentroid distance of 3.5630(10) Å are observed, which, along with hydrogen bonds, form a three-dimensional structure. iucr.orgresearchgate.netnih.gov These interactions play a crucial role in the crystal packing, where layers of molecules are connected by π-π interactions between centrosymmetrically related benzene rings. iucr.orgnih.gov Given the structural similarity, it is plausible that such interactions also contribute to the solid-state assembly of this compound. iucr.orgresearchgate.netnih.gov

Formation of Three-Dimensional Crystal Networks

In the solid state, molecules of this compound are organized into a well-defined three-dimensional network. researchgate.netnih.gov This supramolecular architecture is primarily established through weak C-H···O hydrogen bonds. researchgate.netnih.govresearchgate.netiucr.org

The molecule itself has a distinct conformation. The core indoline ring system, along with the two ketone oxygen atoms, is nearly coplanar, with only minor deviations from the mean plane. researchgate.netnih.gov In contrast, the attached 1-octyl chain is oriented almost perpendicularly to the plane of the fused ring system. researchgate.netnih.govresearchgate.net The dihedral angle between the mean plane of the indoline ring and the mean plane of the octyl chain is reported to be 77.53 (17)°. nih.gov This specific spatial arrangement influences how the molecules pack together in the crystal lattice.

The formation of the three-dimensional structure is driven by intermolecular C-H···O interactions, where hydrogen atoms from the aromatic ring and the octyl chain interact with the ketone oxygen atoms of neighboring molecules. researchgate.netiucr.org For instance, hydrogen bonds such as C4—H4···O2 and C6—H6···O1 link the molecules together. researchgate.net These collective interactions create a stable, extended network throughout the crystal. researchgate.netnih.goviucr.org The structure of this compound is isotypic, or structurally similar, to its propargyl analogue, 1-(Prop-2-ynyl)indoline-2,3-dione. iucr.orgresearchgate.net

Below is a table summarizing the crystallographic data for this compound. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₆H₂₁NO₂ |

| Formula Weight | 259.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 20.266 (4) |

| b (Å) | 4.6925 (1) |

| c (Å) | 15.7807 (11) |

| β (°) | 108.941 (18) |

| Volume (ų) | 1419.1 (4) |

| Z | 4 |

| Temperature (K) | 123 |

Table 1: Crystallographic data for this compound.

Spectroscopic Characterization (e.g., NMR, MS) for Structural Elucidation

Spectroscopic techniques are essential for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) provides information about the chemical environment of hydrogen and carbon atoms, while Mass Spectrometry (MS) determines the molecular weight and provides insights into the molecule's fragmentation.

While specific spectral data for this compound is not widely published, data from its close analog, 5-chloro-1-octylindoline-2,3-dione, offers significant insight into the expected spectroscopic behavior. imist.ma

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the signals for the aromatic protons of the indoline ring are expected to appear in the downfield region (typically δ 7-8 ppm). imist.ma The protons of the octyl chain would produce a series of signals in the upfield region. Specifically, the methylene (B1212753) group (CH₂) attached directly to the nitrogen atom would appear as a triplet around δ 3.7 ppm, with the other methylene groups appearing as multiplets between δ 1.2-1.7 ppm, and the terminal methyl group (CH₃) appearing as a triplet around δ 0.85 ppm. imist.ma

In ¹³C NMR spectroscopy, the carbonyl carbons (C=O) of the dione (B5365651) group are the most deshielded, appearing at the lowest field (δ 160-184 ppm). imist.ma The aromatic carbons would resonate between δ 111-145 ppm, while the carbons of the aliphatic octyl chain would appear in the upfield region (δ 14-41 ppm). imist.ma

The table below details the ¹H and ¹³C NMR data for the related compound, 5-chloro-1-octylindoline-2,3-dione. imist.ma

| ¹H NMR (CDCl₃, 300MHz) | ¹³C NMR (CDCl₃, 75MHz) |

| δ (ppm) | Assignment |

| 7.54-7.55 (d) | 1H, Aromatic |

| 7.50-7.51 (d) | 1H, Aromatic |

| 6.84 (d) | 1H, Aromatic |

| 3.68 (t) | 2H, N-CH₂ |

| 1.53-1.71 (m) | 2H, CH₂ |

| 1.24-1.31 (m) | 10H, CH₂ |

| 0.85 (t) | 3H, CH₃ |

Table 2: NMR data for 5-chloro-1-octylindoline-2,3-dione.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of the compound. For this compound (C₁₆H₂₁NO₂), the exact mass of the molecular ion [M]⁺ would be approximately 259.16 amu. researchgate.net

Electron ionization mass spectrometry (EI-MS) would also reveal characteristic fragmentation patterns that help to confirm the structure. The analysis would likely show fragmentation corresponding to the loss of the octyl side chain and other cleavages within the indoline ring system, which is a common behavior for such compounds. scirp.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to understand the molecular structure and electronic properties of 1-Octylindoline-2,3-dione and its derivatives. wu.ac.th These studies provide insights into the molecule's reactivity and stability.

For instance, the corrosion inhibition performance of a related compound, 5-chloro-1-octylindoline-2,3-dione, was evaluated using DFT at the B3LYP/6-31G+(d,p) level. wu.ac.th Such calculations determine key quantum chemical parameters like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the energy gap (ΔE), dipole moment, and electronegativity. wu.ac.th These parameters are crucial for predicting the sites of nucleophilic and electrophilic attacks, thereby explaining the molecule's interaction with other substances. wu.ac.thresearchgate.net

Crystallographic studies have revealed that in this compound, the indoline (B122111) ring and the two ketone oxygen atoms are nearly coplanar. nih.govnih.gov The fused ring system is almost perpendicular to the mean plane of the 1-octyl chain. nih.govnih.gov Specifically, the dihedral angle between the mean plane of the fused ring system and the 1-octyl chain is approximately 77.53°. nih.govnih.gov This perpendicular orientation is a significant structural feature. In the crystalline state, the molecules are interconnected through C–H···O hydrogen bonds, creating a three-dimensional network. nih.govnih.gov

| Parameter | Value | Reference |

| Molecular Formula | C16H21NO2 | nih.govnih.gov |

| Molecular Weight | 259.34 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | researchgate.net |

| a (Å) | 20.266 (4) | nih.gov |

| b (Å) | 4.6925 (1) | nih.gov |

| c (Å) | 15.7807 (11) | nih.gov |

| β (°) | 108.941 (18) | nih.gov |

| Volume (ų) | 1419.5 (3) | nih.gov |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Ligand-Receptor Interactions

Molecular docking studies have been utilized to predict the interactions between isatin (B1672199) derivatives and various biological receptors. For instance, in the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, docking simulations help to visualize how these compounds fit into the active sites of the enzymes. tandfonline.com While specific docking studies for this compound with these enzymes are part of a broader investigation of N-alkyl isatins, the general findings indicate that the isatin core is crucial for binding. tandfonline.com The alkyl chain, in this case, the octyl group, is thought to enhance binding affinity through hydrophobic interactions with the enzyme's active site. tandfonline.com

In other studies, derivatives of isatin have been docked into the active site of the Mycobacterium tuberculosis DNA gyrase A subunit. nih.gov These simulations revealed the importance of the isatin moiety for forming strong interactions within the enzyme's active site. nih.gov

Structure-Activity Relationship (SAR) Analysis through Computational Methods

Computational methods are invaluable for establishing structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological activity.

For N-alkylated isatin derivatives, a clear SAR has been observed where the length of the alkyl chain influences the inhibitory activity against enzymes like AChE and BChE. tandfonline.com Generally, longer alkyl chains lead to increased inhibition. tandfonline.com This is attributed to the hydrophobic effect or a steric directing effect of the alkyl chain, which can enhance the binding to the enzyme's active site. tandfonline.com

Computational SAR studies on isatin derivatives have also been applied in the development of inhibitors for other targets, such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov These studies involve systematically modifying the structure of the lead compound and using computational tools to predict how these changes will affect the binding affinity and activity.

Corrosion Inhibition Applications

1-Octylindoline-2,3-dione and its Halogenated Analogues as Corrosion Inhibitors

Research has highlighted the potential of this compound derivatives, particularly its halogenated analogues, as effective corrosion inhibitors for mild steel in acidic environments. africaresearchconnects.comscielo.org.mxscielo.org.mx One such compound, 5-chloro-1-octylindoline-2,3-dione, has been synthesized and evaluated for its ability to protect mild steel in a 1.0 M hydrochloric acid (HCl) solution. africaresearchconnects.comscielo.org.mx

Studies have shown that the inhibition efficiency of these compounds increases with their concentration. scielo.org.mxscielo.org.mx For instance, 5-chloro-1-octylindoline-2,3-dione (referred to as TZCOI in some studies) has been reported to achieve a high level of protection. scielo.org.mxscielo.org.mx At a concentration of 10⁻³M, it demonstrated a remarkable inhibition efficiency of approximately 90%. africaresearchconnects.com This significant reduction in the corrosion rate underscores the compound's potential for industrial applications where ferrous alloys are exposed to aggressive acidic media. africaresearchconnects.com The effectiveness of these organic inhibitors is largely attributed to their molecular structure, which includes heteroatoms (nitrogen and oxygen) and aromatic rings, facilitating their adsorption onto the metal surface.

A comparative study involving three 5-chloroisatin (B99725) derivatives, including 5-chloro-1-octylindoline-2,3-dione, confirmed that it acts as a good and efficient corrosion inhibitor for mild steel in 1.0 M HCl. scielo.org.mx

Mechanisms of Corrosion Inhibition

The protective action of this compound and its analogues is primarily attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. africaresearchconnects.comscielo.org.mx This process involves complex physical and chemical interactions between the inhibitor molecules and the metallic substrate.

The efficacy of an organic inhibitor is intrinsically linked to its adsorption characteristics on the metal surface. scielo.org.mx The inhibitor molecules displace the water molecules and other corrosive species from the metal surface, thereby mitigating the corrosion reactions.

To understand the interaction between the inhibitor molecules and the mild steel surface, adsorption isotherms are often studied. The adsorption of 5-chloro-1-octylindoline-2,3-dione on mild steel in a 1.0 M HCl solution has been found to conform to the Langmuir adsorption isotherm. africaresearchconnects.comscielo.org.mxresearchgate.net The Langmuir model assumes that the adsorption is monolayer, occurs at specific homogeneous sites on the surface, and there is no interaction between the adsorbed molecules. chemrxiv.org

The adherence to the Langmuir isotherm suggests that the inhibitor molecules form a uniform layer on the mild steel surface. africaresearchconnects.com The free energy of adsorption (ΔG°ads) for 5-chloro-1-octylindoline-2,3-dione indicates a chemical adsorption (chemisorption) process. scielo.org.mxscielo.org.mx This implies a strong interaction involving charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond.

The adsorption of this compound derivatives leads to the formation of a stable and protective film on the metal surface. africaresearchconnects.comscielo.org.mx This film acts as a physical barrier, blocking the active sites for corrosion and preventing the diffusion of corrosive ions to the metal surface. arabjchem.org The formation of this protective layer has been confirmed by surface analysis techniques such as Scanning Electron Microscopy (SEM). africaresearchconnects.comscielo.org.mx SEM studies reveal a smoother surface on the mild steel specimens treated with the inhibitor compared to the untreated ones, which show significant damage from the corrosive acid. africaresearchconnects.com This provides direct visual evidence of the protective film's effectiveness.

Electrochemical techniques are crucial for elucidating the kinetics of the corrosion process and the mechanism of inhibition. Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are widely used for this purpose.

Potentiodynamic polarization studies for 5-chloro-1-octylindoline-2,3-dione on mild steel in 1.0 M HCl have shown that the compound acts as a mixed-type inhibitor. africaresearchconnects.comscielo.org.mx This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. africaresearchconnects.com The presence of the inhibitor leads to a significant decrease in the corrosion current density (Icorr) with increasing concentration, while the corrosion potential (Ecorr) shows only a slight shift. scielo.org.mx

Table 1: Potentiodynamic Polarization Parameters for Mild Steel in 1.0 M HCl with 5-chloro-1-octylindoline-2,3-dione (TZCOI) at 308 K

| Concentration (M) | Ecorr (mV/SCE) | Icorr (µA/cm²) | βc (mV/dec) | Inhibition Efficiency (%) |

|---|---|---|---|---|

| Blank | -509 | 1143 | -144 | - |

| 10⁻⁶ | -511 | 487 | -143 | 57.4 |

| 10⁻⁵ | -514 | 290 | -138 | 74.6 |

| 10⁻⁴ | -518 | 165 | -132 | 85.6 |

| 10⁻³ | -523 | 104 | -123 | 90.9 |

Data sourced from J. Mex. Chem. Soc. 2020, 64(4) scielo.org.mx

Electrochemical Impedance Spectroscopy (EIS) measurements provide further insight into the protective properties of the adsorbed film. scielo.org.mxresearchgate.net In the presence of 5-chloro-1-octylindoline-2,3-dione, the Nyquist plots show semicircles, indicating that the corrosion process is mainly controlled by charge transfer. scielo.org.mxscielo.org.mx The diameter of these semicircles increases with the inhibitor concentration, which corresponds to an increase in the charge-transfer resistance (Rct). scielo.org.mxscielo.org.mx A higher Rct value signifies a slower corrosion rate.

Simultaneously, the double-layer capacitance (Cdl) values decrease with increasing inhibitor concentration. scielo.org.mx This decrease is attributed to the adsorption of the inhibitor molecules on the metal surface, which displaces water molecules and reduces the local dielectric constant and/or increases the thickness of the electrical double layer. scielo.org.mxgamry.com

Table 2: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 1.0 M HCl with 5-chloro-1-octylindoline-2,3-dione (TZCOI) at 308 K

| Concentration (M) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | 49.3 | 89.4 | - |

| 10⁻⁶ | 125.7 | 61.2 | 60.8 |

| 10⁻⁵ | 231.8 | 49.5 | 78.7 |

| 10⁻⁴ | 412.3 | 38.7 | 88.0 |

| 10⁻³ | 599.8 | 32.1 | 91.8 |

Data sourced from J. Mex. Chem. Soc. 2020, 64(4) scielo.org.mx

Biological Relevance and Mechanistic Investigations

Indoline-2,3-dione Derivatives as a Privileged Scaffold for Drug Discovery

The indoline-2,3-dione, or isatin (B1672199), nucleus is a highly regarded heterocyclic scaffold in medicinal chemistry, recognized for its diverse and significant pharmacological activities. ddtjournal.comijrrjournal.comresearchgate.netmdpi.com This structural motif is considered a "privileged scaffold" because it serves as a versatile foundation for a vast number of synthetic and naturally occurring compounds with a broad spectrum of biological actions. ddtjournal.commdpi.com The inherent versatility of the isatin core allows for chemical modifications at several positions, enabling the creation of large libraries of derivatives with potent and varied biological effects. ijrrjournal.comnih.gov These modifications can modulate the compound's electronic, steric, and hydrophobic characteristics, thereby optimizing its interactions with specific biological targets. tandfonline.comacs.org Isatin and its derivatives have demonstrated a wide array of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective activities. ddtjournal.comijrrjournal.commdpi.comnih.gov

Exploration of Molecular Targets and Interactions

The wide-ranging biological effects of indoline-2,3-dione derivatives are a result of their ability to interact with numerous molecular targets. mdpi.comnih.gov These interactions can modulate crucial biological pathways, leading to their therapeutic potential. Researchers have extensively studied these molecular interactions to understand the mechanisms of action and to guide the design of more potent and selective therapeutic agents. nih.govresearchgate.net

Enzyme Inhibition Studies (e.g., α-Glucosidase, α-Amylase)

A significant focus of research on indoline-2,3-dione derivatives has been their capacity to inhibit enzymes, particularly those involved in carbohydrate metabolism such as α-glucosidase and α-amylase. nih.gov Inhibition of these enzymes is a key strategy in managing postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.govnih.govmdpi.com

In vitro studies have demonstrated that various derivatives of indoline-2,3-dione can effectively inhibit α-glucosidase and α-amylase. nih.gov For instance, a series of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives were synthesized and evaluated for their inhibitory potential against these enzymes. Several of these compounds exhibited potent inhibitory activity, with some showing significantly lower IC50 values than the standard drug, acarbose. nih.gov This indicates their potential as effective modulators of these key metabolic enzymes.

Table 1: α-Glucosidase and α-Amylase Inhibitory Activity of Selected Indoline-2,3-dione Derivatives

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

|---|---|---|

| Analogue 1 | 1.10 ± 0.10 | 1.30 ± 0.10 |

| Analogue 6 | 1.20 ± 0.10 | 1.60 ± 0.10 |

| Analogue 11 | 0.90 ± 0.10 | 1.10 ± 0.10 |

| Acarbose (Standard) | 11.50 ± 0.30 | 12.20 ± 0.30 |

Data sourced from a study on indoline-2,3-dione-based benzene sulfonamide derivatives. nih.gov

Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features of indoline-2,3-dione derivatives that determine their enzyme-inhibiting efficacy. The nature and position of substituents on the isatin ring system significantly impact the inhibitory potency. nih.gov For example, the presence of electron-donating or electron-withdrawing groups can alter the electronic distribution of the molecule, affecting its binding affinity to the active site of the enzymes. nih.gov

Specifically for N-alkylated isatins, the length of the alkyl chain, such as the octyl group in 1-octylindoline-2,3-dione, plays a role in the compound's hydrophobicity, which can influence its interaction with hydrophobic pockets within the enzyme's active site. tandfonline.comacs.org Molecular docking studies have further clarified these interactions, revealing that the carbonyl groups at the C2 and C3 positions of the isatin core can form important hydrogen bonds with amino acid residues in the active sites of α-glucosidase and α-amylase. nih.gov

In Vitro Enzyme Activity Modulation

DNA Gyrase Inhibition in Microbial Systems

Indoline-2,3-dione derivatives have also emerged as promising antibacterial agents due to their ability to inhibit DNA gyrase. mdpi.comchalcogen.rofrontiersin.orgtjpr.org This essential bacterial enzyme, a type II topoisomerase, is responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. mdpi.comsemanticscholar.org Its absence in humans makes it an excellent and selective target for antibacterial drug development. wikipedia.org

DNA gyrase is composed of two subunits, GyrA and GyrB. The GyrA subunit manages the DNA cleavage and rejoining process, while the GyrB subunit contains the ATPase active site that provides the energy for the supercoiling reaction. mdpi.comsemanticscholar.org Research indicates that various isatin derivatives can inhibit DNA gyrase. mdpi.comchalcogen.rofrontiersin.org Some studies suggest that these compounds may target the GyrA subunit, with the isatin moiety playing a crucial role in binding to the enzyme's active site. mdpi.comnih.govresearchgate.netnih.gov Other investigations point towards the inhibition of the GyrB subunit's ATPase activity. chalcogen.ro Docking studies have shown that isatin-based compounds can fit into the ATP-binding pocket of GyrB, forming key interactions that disrupt enzyme function. chalcogen.ro This inhibition of DNA gyrase presents a viable mechanism for the antibacterial effects observed with this class of compounds. researchgate.nettjpr.org

Table 2: Investigated Compound Names

| Compound Name |

|---|

| This compound |

| Acarbose |

| Indoline-2,3-dione (Isatin) |

| Indole (B1671886) |

| Novobiocin |

| Ciprofloxacin |

| Trimethoprim |

| Semaxanib |

| Indirubin |

| Sunitinib |

| 5,7-dibromo-1-(naphthalen-1-ylmethyl)indoline-2,3-dione |

| 1-(4-Chlorobenzyl)indoline-2,3-dione |

SHP1 Inhibitory Activity

Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 1 (SHP-1) is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating cellular processes like proliferation and differentiation. mdpi.comgoogle.com It is primarily expressed in hematopoietic, epithelial, and mesenchymal cells. mdpi.com The enzyme's activity is controlled by an autoinhibitory mechanism, where an intramolecular interaction between its N-SH2 domain and its protein tyrosine phosphatase (PTP) domain blocks substrate access. mdpi.combiorxiv.org The development of small molecules that can activate or inhibit SHP-1 is a significant area of therapeutic research. mdpi.com

In the context of indoline-2,3-dione (isatin) derivatives, research has been conducted to explore their potential as SHP1 inhibitors. While specific inhibitory data for this compound against SHP1 is not detailed in the available literature, studies on other N-substituted isatins have shown promising results. For instance, in a study aimed at developing novel SHP1 inhibitors, a series of isatin derivatives were synthesized and evaluated. acs.org One particular compound, featuring a 2-ethoxy-2-oxoethyl group on the nitrogen atom of the isatin core, demonstrated notable inhibitory activity against the SHP1 catalytic domain (SHP1PTP) with a half-maximal inhibitory concentration (IC₅₀) of 11 ± 3 μM. acs.org This finding suggests that the N-substituent plays a critical role in the molecule's ability to interact with and inhibit SHP1, highlighting a potential avenue for developing novel SHP1 inhibitors based on the isatin scaffold. acs.org

Structure-Activity Relationship (SAR) Studies of N-Substituted Indoline-2,3-dione Derivatives

The biological activity of indoline-2,3-dione (isatin) derivatives is highly dependent on the nature and position of various substituents on the core scaffold. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their potency and selectivity. For isatin derivatives, modifications at the N-1 position and on the benzene ring, particularly at the C-5 position, have been shown to significantly influence their inhibitory effects against various enzymes, including monoamine oxidases (MAOs), cholinesterases, and protein tyrosine phosphatases. nih.govnih.gov

The versatility of the isatin core allows for a wide range of chemical modifications. tjpr.org The introduction of different functional groups alters the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with the binding sites of target proteins. nih.govacs.org For example, the presence of an intact carbonyl group at the C-3 position is often considered essential for the cytotoxic potential of certain isatin derivatives. tjpr.org

Impact of N-Substituent Modifications on Bioactivity

The substituent at the nitrogen atom (N-1 position) of the indoline-2,3-dione ring has a profound effect on the molecule's biological activity. The size, polarity, and chemical nature of this substituent can modulate the compound's affinity and selectivity for different biological targets.

One study investigating N-alkyl isatins as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) revealed a clear structure-activity relationship. nih.gov While N-alkylation of isatin did not yield significant AChE inhibitors, it did produce compounds with weak to moderate, selective BChE inhibitory activity. The study found that the length of the N-alkyl chain influenced the inhibitory potency against BChE. For example, 1-Butylindoline-2,3-dione showed weak inhibition of BChE with an IC₅₀ value of 73.7 µM. nih.gov This has led to further exploration of the SAR concerning the size of the alkyl group. nih.gov

In another context, the N-substituent was shown to be critical for SHP1 inhibitory activity. acs.org The introduction of a 2-ethoxy-2-oxoethyl group at the N-1 position resulted in a compound with an IC₅₀ of 11 ± 3 μM against SHP1PTP, suggesting a positive influence of this particular substituent on inhibitory potential. acs.org SAR observations in a different series of compounds indicated that N-benzylated isatin and N-acetic acid ethyl ester-isatin derivatives had a more favorable influence on antidepressant activity compared to N-phenyl acetamide (B32628) isatin derivatives. Furthermore, research into isatin derivatives as potential SARS-CoV-2 protease inhibitors found that incorporating rigid, bulky hydrophobic groups like naphthalen-2-ylmethyl at the N-1 position could maximize activity. pensoft.net

Table 1: Effect of N-Alkyl Chain Length on Butyrylcholinesterase (BChE) Inhibition

| Compound | N-Substituent | BChE IC₅₀ (µM) |

| 1-Butylindoline-2,3-dione | Butyl | 73.7 |

Source: Adapted from literature data. nih.gov

Influence of Substituents at Other Positions (e.g., C-5) on Molecular Interactions

Substituents on the aromatic ring of the indoline-2,3-dione scaffold, particularly at the C-5 position, play a significant role in modulating molecular interactions and biological activity. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these substituents can drastically alter the inhibitory profile of the compounds.

Studies on isatin analogues as monoamine oxidase (MAO) inhibitors have extensively explored the impact of C-5 substitution. It has been documented that substitution at C-5 with various groups is a viable strategy for enhancing the potency of MAO-B inhibition. nih.gov For instance, C-5 substituted isatins generally show higher binding affinities for MAO-B compared to their C-6 substituted counterparts. nih.govacs.org The introduction of a 4-phenylbutyl group at the C-5 position resulted in an exceptionally potent MAO-B inhibitor with an IC₅₀ value of 0.66 nM, which is about 18,500 times more potent than unsubstituted isatin. nih.gov Similarly, placing a benzyloxy group at the C-5 position yields a more potent MAO-B inhibitor (IC₅₀ = 0.103 µM) than placing it at the C-6 position (IC₅₀ = 0.138 µM). tjpr.org

The type of substituent at C-5 also dictates selectivity. While most C-5 substituted analogues are selective MAO-B inhibitors, 5-phenylisatin (B182446) was found to be the most potent MAO-A inhibitor in one study, with an IC₅₀ value of 562 nM. nih.gov In the context of anticancer activity, the presence of electron-withdrawing groups such as -NO₂, -Br, and -I at the C-5 position of isatin has been linked to inhibitory effects against SARS-COV protease. pensoft.net In another study on anticancer agents, isatin derivatives with -Br and -F at the C-5 position showed notable cytotoxicity against HCT116 cells. pensoft.net This demonstrates that careful selection of substituents at the C-5 position is a key strategy for tailoring the biological activity and selectivity of indoline-2,3-dione derivatives. nih.govacs.org

Table 2: Influence of C-5 Substituents on MAO-B Inhibitory Activity

| Compound | C-5 Substituent | MAO-B IC₅₀ (nM) |

| 5-(4-Phenylbutyl)isatin | 4-Phenylbutyl | 0.66 |

| 5-Benzyloxyisatin | Benzyloxy | 103 |

| Isatin (unsubstituted) | -H | 12,222 (approx.) |

Future Directions in 1 Octylindoline 2,3 Dione Research

Development of Novel Synthetic Pathways

The primary synthesis of 1-Octylindoline-2,3-dione involves the N-alkylation of isatin (B1672199) (1H-indole-2,3-dione). nih.govresearchgate.net A common method reported is the reaction of isatin with 1-bromooctane (B94149) in the presence of a base and a phase-transfer catalyst. nih.govresearchgate.net To a solution of isatin in dimethylformamide (DMF), potassium carbonate is added as the base, and tetra-n-butylammonium bromide serves as a phase-transfer catalyst. nih.govresearchgate.net The mixture is stirred for an extended period, typically 48 hours, to ensure the completion of the reaction. nih.govresearchgate.net The resulting product is then isolated and purified by recrystallization from ethanol (B145695), yielding orange crystals. nih.govresearchgate.net

The development of novel synthetic pathways is crucial for improving efficiency, yield, and sustainability. Future research is focused on exploring alternative alkylating agents and catalytic systems. The use of greener solvents and energy-efficient reaction conditions, such as microwave-assisted synthesis, could offer significant advantages over traditional methods. Furthermore, the development of one-pot synthetic strategies starting from simpler precursors could streamline the production of this compound and its derivatives. uochb.czmdpi.com The exploration of catalytic systems beyond phase-transfer catalysis, such as those involving metal complexes or organocatalysts, may lead to milder reaction conditions and improved selectivity. ugr.es

| Reagent/Condition | Role/Value |

| Isatin | Starting material |

| 1-Bromooctane | Alkylating agent |

| Potassium Carbonate | Base |

| Tetra-n-butylammonium bromide | Phase-transfer catalyst |

| Dimethylformamide (DMF) | Solvent |

| Reaction Time | 48 hours |

| Purification | Recrystallization from ethanol |

| Yield | 72% |

| Melting Point | 317 K |

Advanced Structural and Spectroscopic Investigations

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction. nih.goviucr.orgnih.gov The compound crystallizes in the monoclinic space group P21/c. nih.govresearchgate.netiucr.org The indoline (B122111) ring system and the two ketone oxygen atoms are nearly coplanar. nih.goviucr.orgnih.gov A key structural feature is that the mean plane of the fused ring system is almost perpendicular to the mean plane of the 1-octyl chain, with a reported dihedral angle of 77.53 (17)°. nih.govnih.gov In the crystal lattice, molecules are linked by C—H⋯O hydrogen bonds, which form a three-dimensional network. nih.goviucr.orgnih.gov

Advanced spectroscopic investigations are essential for a deeper understanding of the electronic structure and vibrational modes of the molecule. While basic characterization using FTIR, ¹H-NMR, and ¹³C-NMR is standard, future studies could employ more sophisticated techniques. researchgate.net Techniques such as two-dimensional NMR (COSY, HSQC, HMBC) would provide unambiguous assignment of all proton and carbon signals. Advanced FTIR and Raman spectroscopy, coupled with theoretical calculations, can offer detailed insights into the vibrational modes and the effect of the octyl chain on the indoline core. researchgate.netrsc.org

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₂₁NO₂ |

| Molecular Weight | 259.34 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 20.266 (4) |

| b (Å) | 4.6925 (1) |

| c (Å) | 15.7807 (11) |

| β (°) | 108.941 (18) |

| Volume (ų) | 1419.5 (3) |

| Z | 4 |

| Temperature (K) | 123 |

Refined Computational Modeling for Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the electronic structure and reactivity of molecules like this compound. researchgate.net Quantum chemical calculations can be used to determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moment, and Mulliken charges. researchgate.netmedjchem.com These parameters are crucial for predicting the molecule's reactivity and its interaction with other species. For instance, a higher HOMO energy suggests a greater tendency to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. researchgate.net

Refined computational models can provide a deeper mechanistic understanding of the compound's properties and reactions. nih.gov For example, in the context of corrosion inhibition, modeling the adsorption of this compound on a metal surface can elucidate the nature of the interaction, whether it is physisorption or chemisorption. researchgate.netresearchgate.net Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the inhibitor molecules on the metal surface in an aqueous environment. researchgate.net These simulations can provide insights into the orientation of the molecule and the formation of a protective film. Future computational work could focus on more accurate and complex models that include solvent effects and surface irregularities to better mimic real-world conditions. nih.gov

Exploration of Additional Industrial and Biological Applications (Mechanistic Focus)

The primary explored application of this compound and its derivatives is as a corrosion inhibitor for mild steel in acidic media. researchgate.netarabjchem.orgresearchgate.net The mechanism of inhibition is attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.net The presence of heteroatoms (N, O) and the aromatic ring in the indoline-2,3-dione moiety facilitates this adsorption through the sharing of lone pair electrons with the vacant d-orbitals of the iron atoms. researchgate.netresearchgate.net The long octyl chain contributes to the formation of a hydrophobic layer, further enhancing the protective efficiency. researchgate.net

The versatile structure of the indoline-2,3-dione scaffold suggests potential for a broader range of applications. iucr.orgnih.gov The isatin core is a well-known pharmacophore found in many biologically active compounds with anticancer, and antimicrobial properties. researchgate.netiucr.orgresearchgate.net Future research should focus on exploring these potential biological activities for this compound. Mechanistic studies could involve molecular docking simulations to predict the binding affinity of the compound to specific enzyme active sites or receptors. researchgate.netnih.gov For instance, its potential as an enzyme inhibitor could be investigated by identifying target enzymes and studying the interactions at a molecular level. nih.govmdpi.com In the realm of materials science, the molecule's electronic properties could be harnessed in the development of organic electronic devices.

Synergistic Approaches: Combining Experimental and Computational Methodologies

The most comprehensive understanding of this compound and its potential will be achieved through synergistic approaches that combine experimental and computational methods. researchgate.netresearchgate.net For instance, experimentally determined electrochemical data for corrosion inhibition can be correlated with quantum chemical parameters calculated via DFT. researchgate.netresearchgate.net This allows for the establishment of structure-activity relationships, where the inhibitory efficiency can be predicted based on the molecular structure.

In the development of new derivatives, computational screening can be used to predict the properties of a large number of virtual compounds, after which the most promising candidates can be synthesized and tested experimentally. researchgate.net This approach saves significant time and resources. Similarly, spectroscopic data obtained from techniques like FTIR and NMR can be compared with calculated spectra to confirm the molecular structure and gain deeper insights into its electronic and vibrational properties. researchgate.net The combination of molecular dynamics simulations with experimental techniques like atomic force microscopy (AFM) or scanning electron microscopy (SEM) can provide a detailed picture of the inhibitor film on a metal surface. researchgate.net Such integrated strategies are pivotal for accelerating the discovery and development of new applications for this compound.

Q & A

Q. How is the crystal structure of 1-Octylindoline-2,3-dione determined experimentally?

The crystal structure is resolved via single-crystal X-ray diffraction (SC-XRD). Data collection is performed using an Oxford Diffraction SuperNova diffractometer with Cu-Kα radiation (λ = 1.5418 Å) at 123 K. Absorption correction is applied using CrysAlis PRO software, and refinement is conducted via SHELXL97, achieving R-factors of R = 0.057 and wR = 0.166. The monoclinic unit cell (space group P2₁/c) has parameters a = 20.266 Å, b = 4.6925 Å, c = 15.7807 Å, and β = 108.94°, with Z = 7. Hydrogen atoms are constrained, and intermolecular C–H⋯O interactions stabilize the 3D network .

Q. What synthetic routes are commonly employed for indoline-2,3-dione derivatives like this compound?

Synthesis typically involves functionalization of the indoline core. For this compound, alkylation at the N1 position of indoline-2,3-dione with 1-bromooctane under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach. Purification via recrystallization from acetone or ethanol yields the compound. Reaction progress is monitored using TLC or HPLC, with structural confirmation via SC-XRD and spectroscopic methods (¹H/¹³C NMR) .

Q. How do researchers validate the purity and structural integrity of this compound?

Purity is assessed via melting point determination (317 K) and chromatographic methods (HPLC with UV detection). Structural validation combines SC-XRD for absolute configuration, FT-IR for functional groups (C=O stretches at ~1700–1750 cm⁻¹), and NMR for proton/carbon assignments. Discrepancies in data (e.g., unexpected peaks in NMR) are resolved by repeating crystallizations or using alternative solvents to exclude impurities .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., high R-factors) be addressed during refinement?

High R-factors may arise from thermal motion or disorder. Strategies include:

- Applying anisotropic displacement parameters for non-H atoms.

- Testing twinning models (e.g., using TWIN/BASF in SHELXL).

- Incorporating restraints for geometrically similar bonds/angles. For this compound, the low data-to-parameter ratio (16.3) necessitates careful weighting schemes (w = 1/[σ²(F₀²) + (0.1P)²]) to balance R and wR .

Q. What role do intermolecular interactions play in the solid-state packing of this compound?

The 3D network is stabilized by C–H⋯O hydrogen bonds (e.g., C8–H8⋯O2, d = 2.52 Å) and van der Waals forces between octyl chains. Symmetry operators generate adjacent molecules, creating a herringbone pattern along the b-axis. This packing influences physicochemical properties like melting behavior and solubility .

Q. How does the electronic structure of this compound affect its reactivity in organocatalytic applications?

The electron-deficient diketone moiety enables participation in Michael additions or Diels-Alder reactions. Computational studies (DFT at B3LYP/6-31G*) reveal localized LUMO orbitals at the C2 and C3 carbonyl groups, making them electrophilic sites. Steric hindrance from the octyl chain may limit accessibility, necessitating tailored reaction conditions (e.g., polar aprotic solvents) .

Q. What strategies are used to resolve contradictions between experimental and computational data for indoline derivatives?

- Conformational analysis : Compare SC-XRD torsion angles (e.g., octyl chain dihedral angles) with molecular dynamics (MD) simulations.

- Spectroscopic validation : Use 2D NMR (COSY, NOESY) to confirm solution-state conformations.

- Energy minimization : Adjust computational models (e.g., solvent effects in DFT) to match experimental observations .

Methodological Tables

Table 1. Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 20.266, 4.6925, 15.7807 |

| β (°) | 108.94 |

| V (ų) | 1419.5 |

| Z | 4 |

| R₁ (I > 2σ(I)) | 0.057 |

| wR₂ (all data) | 0.167 |

Table 2. Key Intermolecular Interactions

| Interaction | Distance (Å) | Symmetry Operator |

|---|---|---|

| C8–H8⋯O2 | 2.52 | x, 3/2−y, 1/2+z |

| C15–H15B⋯O1 | 2.78 | 1−x, 3−y, 1−z |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.